molecular formula C14H9ClN2O5 B3610257 2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid

2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid

Cat. No.: B3610257
M. Wt: 320.68 g/mol
InChI Key: APIUTCKDBRJESN-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-nitrobenzoyl)amino]benzoic acid is an organic compound with a complex structure that includes both chloro and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid typically involves a multi-step process. One common method starts with the nitration of o-chlorobenzoic acid using concentrated sulfuric acid and nitric acid. The nitration reaction is carried out at controlled temperatures, typically between 30°C and 40°C, to yield a mixture of nitro derivatives. The desired 2-chloro-5-nitrobenzoic acid is then isolated through a series of purification steps, including alkali dissolution and acid precipitation .

Industrial Production Methods

For large-scale production, the process involves similar steps but is optimized for higher yields and purity. The crude product obtained from nitration is subjected to alkali dissolution using an aqueous alkali solution, followed by acid precipitation to obtain the final product with high chromatographic purity (not less than 99.5%) and a yield above 85% .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated sulfuric acid and nitric acid.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Amination: Aliphatic and aromatic amines under microwave-assisted conditions.

Major Products Formed

Scientific Research Applications

2-Chloro-5-[(4-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid involves its interaction with various molecular targets. The nitro group can participate in electrophilic aromatic substitution reactions, while the chloro group can undergo nucleophilic substitution. These reactions enable the compound to form various derivatives with potential biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(4-nitrobenzoyl)amino]benzoic acid is unique due to its combination of chloro and nitro groups, which provide distinct reactivity patterns and potential for forming a wide range of derivatives. Its ability to act as a ligand and form luminescent coordination polymers further distinguishes it from other similar compounds .

Properties

IUPAC Name

2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-12-6-3-9(7-11(12)14(19)20)16-13(18)8-1-4-10(5-2-8)17(21)22/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIUTCKDBRJESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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